Cas no 1344542-85-3 (4-(3S)-3-aminobutyl-N,N-dimethylaniline)

4-(3S)-3-Aminobutyl-N,N-dimethylaniline is a chiral aniline derivative featuring a stereospecific aminobutyl side chain and a dimethyl-substituted aromatic amine. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility, serving as a potential intermediate for the development of bioactive molecules or asymmetric catalysts. The (3S)-configuration of the aminobutyl group provides stereochemical control in reactions, enabling enantioselective synthesis. Its dimethylaniline moiety offers electron-donating properties, which may influence reactivity in electrophilic substitutions or metal-catalyzed transformations. The compound’s well-defined chirality and functional group compatibility make it a valuable building block for targeted applications in medicinal chemistry and materials science.
4-(3S)-3-aminobutyl-N,N-dimethylaniline structure
1344542-85-3 structure
Product Name:4-(3S)-3-aminobutyl-N,N-dimethylaniline
CAS No:1344542-85-3
MF:C12H20N2
MW:192.300602912903
CID:6472613
PubChem ID:165664195
Update Time:2025-05-26

4-(3S)-3-aminobutyl-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(3S)-3-aminobutyl-N,N-dimethylaniline
    • EN300-1836147
    • 4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
    • 1344542-85-3
    • Inchi: 1S/C12H20N2/c1-10(13)4-5-11-6-8-12(9-7-11)14(2)3/h6-10H,4-5,13H2,1-3H3/t10-/m0/s1
    • InChI Key: HSJJQLSSKFNXLU-JTQLQIEISA-N
    • SMILES: N[C@@H](C)CCC1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 192.162648646g/mol
  • Monoisotopic Mass: 192.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.3Ų

4-(3S)-3-aminobutyl-N,N-dimethylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1836147-0.05g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
0.05g
$827.0 2023-09-19
Enamine
EN300-1836147-0.1g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
0.1g
$867.0 2023-09-19
Enamine
EN300-1836147-0.25g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
0.25g
$906.0 2023-09-19
Enamine
EN300-1836147-0.5g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
0.5g
$946.0 2023-09-19
Enamine
EN300-1836147-1.0g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
1g
$1829.0 2023-06-02
Enamine
EN300-1836147-2.5g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
2.5g
$1931.0 2023-09-19
Enamine
EN300-1836147-5.0g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
5g
$5304.0 2023-06-02
Enamine
EN300-1836147-10.0g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
10g
$7866.0 2023-06-02
Enamine
EN300-1836147-1g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
1g
$986.0 2023-09-19
Enamine
EN300-1836147-5g
4-[(3S)-3-aminobutyl]-N,N-dimethylaniline
1344542-85-3
5g
$2858.0 2023-09-19

Additional information on 4-(3S)-3-aminobutyl-N,N-dimethylaniline

Introduction to 4-(3S)-3-aminobutyl-N,N-dimethylaniline (CAS No. 1344542-85-3)

4-(3S)-3-aminobutyl-N,N-dimethylaniline, with the CAS number 1344542-85-3, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aminobutyl group and a dimethylaniline moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of 4-(3S)-3-aminobutyl-N,N-dimethylaniline can be described as follows: it consists of a central aromatic ring (aniline) substituted with two methyl groups (dimethyl) and a chiral aminobutyl side chain. The presence of the chiral center at the third carbon of the butyl group (denoted as 3S) imparts enantiomeric specificity to the molecule, which is crucial for its biological activity and selectivity.

In recent years, there has been a surge in research focused on the synthesis and biological evaluation of compounds similar to 4-(3S)-3-aminobutyl-N,N-dimethylaniline. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a potential lead for developing new treatments for neurodegenerative diseases. The researchers found that 4-(3S)-3-aminobutyl-N,N-dimethylaniline exhibited significant neuroprotective effects in vitro, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacological properties of 4-(3S)-3-aminobutyl-N,N-dimethylaniline have also been investigated in preclinical studies. These studies have demonstrated that the compound possesses potent anti-inflammatory and antioxidant activities, which are essential for mitigating oxidative stress and inflammation associated with various diseases. Additionally, preliminary data from animal models have shown that 4-(3S)-3-aminobutyl-N,N-dimethylaniline can cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders.

The synthesis of 4-(3S)-3-aminobutyl-N,N-dimethylaniline typically involves multi-step processes, including the formation of the chiral aminobutyl side chain and subsequent coupling with the dimethylaniline moiety. Advanced synthetic methods, such as asymmetric synthesis and catalytic reactions, have been employed to achieve high yields and enantiomeric purity. These methods are crucial for ensuring that the final product meets the stringent quality standards required for pharmaceutical applications.

In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential adverse effects of 4-(3S)-3-aminobutyl-N,N-dimethylaniline. Preclinical toxicology assessments have shown that the compound exhibits low toxicity at therapeutic doses, with no significant organ toxicity or mutagenic effects observed. However, further clinical trials are necessary to fully understand its safety profile in humans.

The potential therapeutic applications of 4-(3S)-3-aminobutyl-N,N-dimethylaniline extend beyond neurodegenerative diseases. Recent research has also explored its use in treating cardiovascular conditions, such as hypertension and atherosclerosis. The compound's ability to modulate key signaling pathways involved in vascular function and inflammation makes it an attractive target for developing new cardiovascular therapies.

In conclusion, 4-(3S)-3-aminobutyl-N,N-dimethylaniline (CAS No. 1344542-85-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable pharmacological properties, make it an excellent candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits, paving the way for future advancements in drug discovery and development.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd